molecular formula C27H18N2 B11549436 N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine

N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine

Cat. No.: B11549436
M. Wt: 370.4 g/mol
InChI Key: BNNMKZHFNBCCRX-MTDXEUNCSA-N
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Description

N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine is an organic compound that features a unique structure combining an anthracene moiety with a carbazole unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine typically involves the condensation reaction between anthracene-9-carbaldehyde and 9H-carbazol-9-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage between the anthracene and carbazole units.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced imine derivatives.

    Substitution: Formation of halogenated anthracene or carbazole derivatives.

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine has several scientific research applications:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Photonics: Employed in the development of photonic devices and sensors.

    Synthetic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging.

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The compound can interact with various biological targets, influencing pathways related to cellular signaling and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carbaldehyde: Shares the anthracene moiety but lacks the carbazole unit.

    9H-carbazol-9-amine: Contains the carbazole unit but lacks the anthracene moiety.

    N-phenyl-p-phenylenediamine: Similar in structure but with different aromatic units.

Uniqueness

N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine is unique due to its combination of anthracene and carbazole units, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

Molecular Formula

C27H18N2

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-1-anthracen-9-yl-N-carbazol-9-ylmethanimine

InChI

InChI=1S/C27H18N2/c1-3-11-21-19(9-1)17-20-10-2-4-12-22(20)25(21)18-28-29-26-15-7-5-13-23(26)24-14-6-8-16-27(24)29/h1-18H/b28-18+

InChI Key

BNNMKZHFNBCCRX-MTDXEUNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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